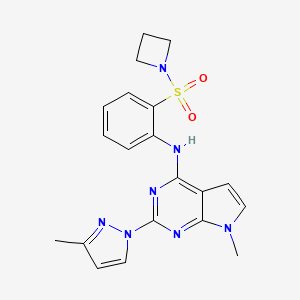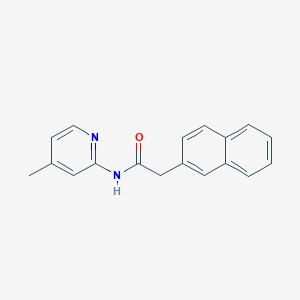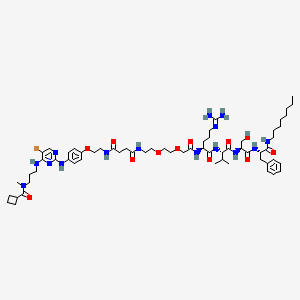
Phosphatase Binder-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphatase Binder-1 is a bifunctional compound known for its ability to efficiently dephosphorylate certain phospho-activated target proteins. This compound plays a significant role in various biological processes, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatase Binder-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation involves the use of phosphoric acid, aluminum hydroxide, water, boric acid, citric acid, malic acid aqueous solution, and triethanolamine . The optimal composition ratio for the modified phosphate binder is phosphoric acid:aluminum hydroxide:water:boric acid:citric acid:1% malic acid aqueous solution:triethanolamine = 300:60:80:4:1:5:5 .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a compound curing agent powder consisting of fused magnesia powder, silica fume, and sodium polyacrylate . This combination allows for self-curing and achieves relatively high bonding strength. The optimal composition ratio of the curing agent powder is fused magnesia powder:silica fume:sodium polyacrylate at a ratio of 6:6:5 .
Chemical Reactions Analysis
Types of Reactions: Phosphatase Binder-1 undergoes various types of chemical reactions, including dephosphorylation, which is the removal of a phosphate group from a molecule . This reaction is crucial in regulating the activity of phospho-activated target proteins.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include phosphoric acid, aluminum hydroxide, boric acid, citric acid, malic acid, and triethanolamine . The reactions typically occur under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound are dephosphorylated proteins, which play a significant role in various biological processes .
Scientific Research Applications
Phosphatase Binder-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to dephosphorylate phospho-activated target proteins, thereby regulating their activity and contributing to the understanding of cancer mechanisms . Additionally, this compound is used in the study of protein phosphatases and their role in various cellular functions .
Mechanism of Action
Phosphatase Binder-1 exerts its effects by binding to phospho-activated target proteins and facilitating their dephosphorylation . This process involves the removal of a phosphate group from the target protein, thereby regulating its activity. The molecular targets of this compound include various phospho-activated proteins involved in critical cellular pathways .
Comparison with Similar Compounds
Phosphatase Binder-1 is unique in its ability to efficiently dephosphorylate certain phospho-activated target proteins. Similar compounds include other phosphate binders such as sevelamer hydrochloride and lanthanum carbonate, which are used to control serum phosphorus levels in patients with chronic kidney disease . this compound stands out due to its specific application in cancer research and its bifunctional nature .
List of Similar Compounds:- Sevelamer hydrochloride
- Lanthanum carbonate
- Aluminum-based phosphate binders
- Calcium-based phosphate binders
Properties
Molecular Formula |
C62H96BrN15O12 |
|---|---|
Molecular Weight |
1323.4 g/mol |
IUPAC Name |
N'-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethyl]-N-[2-[2-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[[(2S)-1-(octylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C62H96BrN15O12/c1-5-6-7-8-9-13-28-69-56(83)49(38-43-17-11-10-12-18-43)74-58(85)50(40-79)75-59(86)54(42(2)3)76-57(84)48(21-15-29-70-61(64)65)73-53(82)41-89-37-36-88-34-31-66-51(80)26-27-52(81)67-32-35-90-46-24-22-45(23-25-46)72-62-71-39-47(63)55(77-62)68-30-16-33-78(4)60(87)44-19-14-20-44/h10-12,17-18,22-25,39,42,44,48-50,54,79H,5-9,13-16,19-21,26-38,40-41H2,1-4H3,(H,66,80)(H,67,81)(H,69,83)(H,73,82)(H,74,85)(H,75,86)(H,76,84)(H4,64,65,70)(H2,68,71,72,77)/t48-,49-,50-,54-/m0/s1 |
InChI Key |
TWWJJOXHXRXDAQ-TXIJLXBQSA-N |
Isomeric SMILES |
CCCCCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |
Canonical SMILES |
CCCCCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


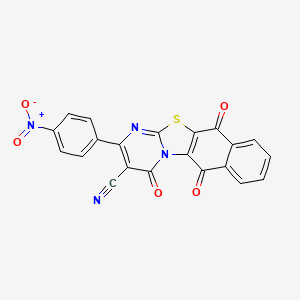
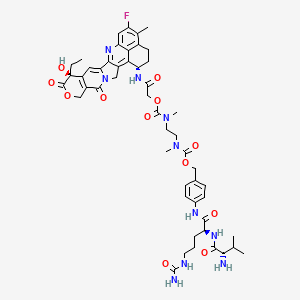
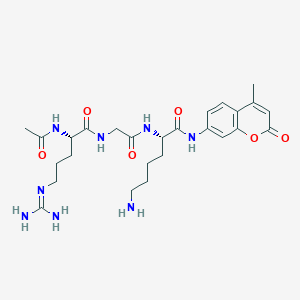
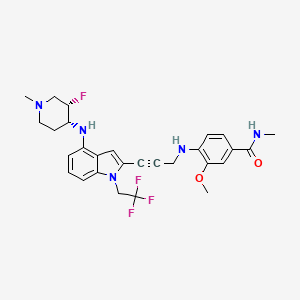

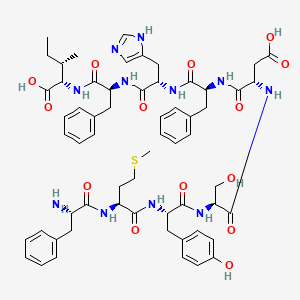
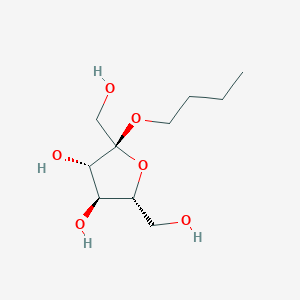
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
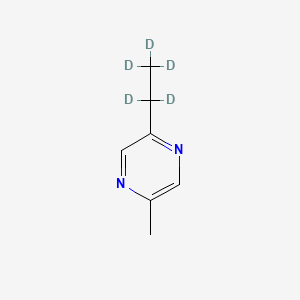
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
